5-(2,2-Dibromo-acetyl)-thiophene-2-carboxylic acid methyl ester
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, the 2,2-dibromo-acetyl group, and the carboxylic acid methyl ester group . These functional groups would likely confer specific chemical properties to the molecule, such as reactivity, polarity, and potential biological activity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the bromine atoms in the 2,2-dibromo-acetyl group could potentially be replaced in a substitution reaction. The ester group could be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid methyl ester group could increase its solubility in polar solvents. The compound’s reactivity would be influenced by the presence of the electrophilic carbonyl group in the 2,2-dibromo-acetyl group and the aromatic thiophene ring .Safety and Hazards
As with any chemical compound, handling “5-(2,2-Dibromo-acetyl)-thiophene-2-carboxylic acid methyl ester” would require appropriate safety precautions. The specific safety and hazard information would depend on various factors, including the compound’s reactivity, toxicity, and potential for bioaccumulation .
Future Directions
The study of “5-(2,2-Dibromo-acetyl)-thiophene-2-carboxylic acid methyl ester” and related compounds could potentially contribute to various fields, including medicinal chemistry, materials science, and environmental science . Future research could explore the synthesis of this compound, its physical and chemical properties, its reactivity under various conditions, and its potential biological activity.
Properties
IUPAC Name |
methyl 5-(2,2-dibromoacetyl)thiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3S/c1-13-8(12)5-3-2-4(14-5)6(11)7(9)10/h2-3,7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVUJIMMHGKZRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C(=O)C(Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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